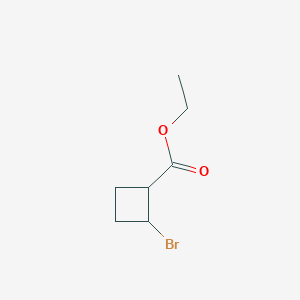

Ethyl 2-bromocyclobutane-1-carboxylate

Description

Significance of Strained Four-Membered Carbocycles in Modern Organic Synthesis

Four-membered carbocycles, or cyclobutanes, are a fascinating class of molecules in organic chemistry due to their inherent ring strain. This strain, arising from the deviation of bond angles from the ideal 109.5° for sp³ hybridized carbons to approximately 90°, makes these rings susceptible to ring-opening reactions, providing a driving force for various chemical transformations. researchgate.netchemrxiv.org This reactivity has been harnessed by synthetic chemists to construct more complex acyclic and cyclic systems that would be challenging to assemble through other means. nih.gov

The construction of the cyclobutane (B1203170) core itself has been a subject of extensive research, with methods like [2+2] cycloadditions being prominent. acs.org Once formed, the controlled cleavage of C-C bonds within the cyclobutane ring can lead to the formation of linear chains with specific stereochemical arrangements. Furthermore, cyclobutane derivatives serve as rigid scaffolds in medicinal chemistry, allowing for the precise positioning of functional groups in three-dimensional space, which can be crucial for biological activity. mdpi.com The unique puckered conformation of the cyclobutane ring also influences the properties of molecules containing this motif. acs.org

Overview of Halogenated Aliphatic Esters as Versatile Synthetic Intermediates

Halogenated aliphatic esters are a cornerstone of modern organic synthesis, serving as highly versatile intermediates. The presence of both a halogen and an ester functionality on an aliphatic backbone provides multiple reaction sites for chemical modification. nih.govcymitquimica.com The ester group can undergo hydrolysis, amidation, reduction, or reaction with organometallic reagents to generate a variety of other functional groups.

The halogen atom, typically chlorine or bromine, acts as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities, including azides, cyanides, and thiols. Furthermore, the carbon-halogen bond can participate in the formation of organometallic reagents, such as Grignard or organolithium reagents, which can then react with various electrophiles. Halogenated esters are also precursors in elimination reactions to form unsaturated esters and can participate in various coupling reactions, further expanding their synthetic utility.

Structural and Stereochemical Considerations in Brominated Cyclobutane Carboxylates

The combination of a bromine atom and an ethyl carboxylate group on a cyclobutane ring, as seen in Ethyl 2-bromocyclobutane-1-carboxylate, introduces significant structural and stereochemical complexity. The relative orientation of these two substituents on the puckered four-membered ring gives rise to different isomers with distinct properties and reactivities.

This compound can exist as multiple stereoisomers due to the presence of two chiral centers at the C1 and C2 positions of the cyclobutane ring. This leads to the possibility of both diastereomers (cis and trans) and enantiomers.

Cis/Trans Isomerism: The relative orientation of the bromine atom and the ethyl carboxylate group determines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides of the ring). These diastereomers have different physical and chemical properties, including polarity, boiling point, and reactivity. longdom.org For instance, the steric hindrance and dipole moments of the cis and trans isomers can differ, leading to variations in their reaction rates and product distributions in subsequent transformations. quora.combrainly.com

Enantiomers: Each of the cis and trans diastereomers is chiral and can exist as a pair of enantiomers ((1R,2S) and (1S,2R) for the cis isomer; (1R,2R) and (1S,2S) for the trans isomer). The synthesis of a single enantiomer typically requires the use of chiral starting materials, reagents, or catalysts. The absolute configuration of these stereoisomers can be determined using techniques such as X-ray crystallography and NMR spectroscopy, often in conjunction with chiral derivatizing agents. nih.govresearchgate.netresearchgate.net

The separation of these isomers can be achieved by chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), often using chiral stationary phases for the resolution of enantiomers.

Table 1: Possible Stereoisomers of this compound

| Diastereomer | Enantiomer 1 | Enantiomer 2 |

| Cis | (1R, 2S) | (1S, 2R) |

| Trans | (1R, 2R) | (1S, 2S) |

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound Chemistry

The current research landscape in cyclobutane chemistry is vibrant, with ongoing efforts to develop novel synthetic methods and to utilize these strained rings in the synthesis of complex natural products and medicinally relevant compounds. mdpi.comnih.govrsc.org Recent advancements include the development of stereocontrolled synthesis of functionalized cyclobutanes and the use of C-H functionalization to introduce complexity. nih.gov

Despite the general interest in functionalized cyclobutanes, a detailed and systematic investigation into the chemistry of this compound specifically appears to be an area with identifiable knowledge gaps. While the compound is commercially available and used as a building block, comprehensive studies on the following aspects are not readily found in the public domain:

Stereoselective Synthesis: There is a lack of published, optimized protocols for the highly diastereoselective and enantioselective synthesis of all four stereoisomers of this compound.

Comparative Reactivity Studies: A systematic comparison of the reactivity of the individual cis and trans isomers in various chemical transformations has not been thoroughly documented. Understanding these differences is crucial for the strategic use of each isomer in synthesis.

Applications in Total Synthesis: While cyclobutanes, in general, are used in total synthesis, specific examples detailing the application of this compound as a key intermediate in the synthesis of complex natural products or pharmaceuticals are scarce.

Exploration of Unconventional Reactivity: The unique combination of a strained ring, a bromine atom, and an ester group could lead to novel and unexplored reaction pathways under various conditions (e.g., radical, photochemical, or transition-metal-catalyzed reactions). A thorough exploration of this potential reactivity is wanting.

Properties

IUPAC Name |

ethyl 2-bromocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-2-10-7(9)5-3-4-6(5)8/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYFOAIDPCMXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2983-89-3 | |

| Record name | ethyl 2-bromocyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Bromocyclobutane 1 Carboxylate

Direct Bromination Approaches for Cyclobutanecarboxylic Acid Derivatives

Direct bromination methods offer a straightforward pathway to introduce a bromine atom onto the cyclobutane (B1203170) ring of carboxylic acid derivatives. These approaches typically involve the reaction of a suitable cyclobutane substrate with a brominating agent.

Bromination of Cyclobutane-1,2-dicarboxylic Acid or its Esters and Subsequent Esterification

One potential route to ethyl 2-bromocyclobutane-1-carboxylate involves the bromination of cyclobutane-1,2-dicarboxylic acid or its corresponding esters. This process would be followed by a selective esterification or transesterification to yield the desired ethyl ester. The success of this method hinges on the regioselectivity of the bromination reaction, aiming for the introduction of a single bromine atom at the 2-position. Subsequent decarboxylation of one of the carboxylic acid groups would also be a necessary step. While specific examples for the direct bromination of cyclobutane-1,2-dicarboxylic acid leading to the target compound are not extensively detailed in the provided search results, the general principles of such transformations are well-established in organic chemistry.

Indirect Synthetic Routes to Brominated Cyclobutane Esters

Indirect methods provide alternative pathways to this compound, often involving the manipulation of functional groups on a pre-existing cyclobutane ring or constructing the brominated ring system through cyclization reactions.

Functional Group Interconversions on Pre-existing Cyclobutane Scaffolds

This strategy involves starting with a cyclobutane derivative that already possesses a suitable functional group that can be converted into a bromine atom. For instance, a hydroxyl group at the 2-position of ethyl cyclobutanecarboxylate (B8599542) could potentially be converted to a bromide using standard reagents like phosphorus tribromide or hydrobromic acid. Another possibility is the conversion of an amino group via a Sandmeyer-type reaction. These functional group interconversions are fundamental transformations in organic synthesis.

Ring-Forming Reactions Yielding Brominated Cyclobutane Esters

Ring-forming reactions, such as [2+2] cycloadditions, can be employed to construct the cyclobutane ring with the desired bromine and ester functionalities already in place or introduced during the reaction sequence. For example, the reaction of a bromo-substituted ketene (B1206846) with an appropriate alkene could potentially yield a brominated cyclobutanone, which could then be further manipulated to introduce the ethyl carboxylate group. The synthesis of cyclobutane rings through such cycloaddition reactions is a powerful tool in organic chemistry. und.edu

Stereocontrolled Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is crucial when specific stereoisomers are required for applications such as the synthesis of biologically active molecules. The stereochemistry at the C1 and C2 positions of the cyclobutane ring can be controlled through various asymmetric synthesis strategies.

Recent advancements in the synthesis of chiral molecules containing cyclobutanes have included catalytic asymmetric methodologies. nih.gov For instance, asymmetric reactions mediated by boronate complexes derived from bicyclo[1.1.0]butanes have been developed to produce chiral cyclobutane derivatives with high enantioselectivity. nih.govnih.govresearchgate.net While a direct application to the synthesis of this compound is not explicitly detailed, these methods demonstrate the potential for controlling the stereochemistry of substituted cyclobutanes. The development of stereoselective carbometalation of cyclopropenes followed by functionalization also presents a promising avenue for the synthesis of polysubstituted cyclobutanes with defined stereocenters. acs.org

Diastereoselective Approaches in Cyclobutane Ester Synthesis

The diastereoselective synthesis of cyclobutane derivatives has been approached through various strategies, including cycloadditions, ring expansions, and intramolecular cyclizations. These methods aim to control the relative stereochemistry of substituents on the four-membered ring.

One common approach involves the [2+2] cycloaddition of a ketene with an alkene. The stereochemical outcome of these reactions can often be controlled by the geometry of the alkene and the steric and electronic properties of the substituents. For the synthesis of a 2-bromo-1-carboxylate substituted cyclobutane, a potential, though underexplored, strategy could involve the cycloaddition of a bromo-substituted ketene with a suitable alkene. However, the stability and reactivity of such bromo-ketenes present significant synthetic challenges.

Another strategy that has been successfully employed for the synthesis of other substituted cyclobutanes is the intramolecular cyclization of acyclic precursors. For instance, the cyclization of γ-halo esters or related compounds can proceed with high diastereoselectivity, often influenced by the stereocenters present in the starting material or by the reaction conditions. A hypothetical diastereoselective route to this compound could involve the cyclization of a suitably substituted linear precursor, where the stereochemistry is set during the formation of the acyclic starting material.

Recent research has also demonstrated the diastereoselective functionalization of pre-existing cyclobutane rings. For example, the conjugate addition of nucleophiles to cyclobutene-1-carboxylates can proceed with high diastereoselectivity, typically favoring the formation of the trans product due to steric hindrance. While this has been demonstrated with various nucleophiles, the direct stereoselective addition of a bromide equivalent is not a commonly reported transformation.

A summary of potential, though not explicitly demonstrated, diastereoselective approaches is presented in the table below.

| Approach | Potential Substrates | Key Transformation | Expected Diastereoselectivity | Reference (by analogy) |

| [2+2] Cycloaddition | Bromoacetyl chloride (as a bromoketene (B14432065) precursor) and an enol ether | Ketene-alkene cycloaddition | Dependent on alkene geometry and reaction conditions | General principles of [2+2] cycloadditions |

| Intramolecular Cyclization | Ethyl 4,5-dibromopentanoate | Nucleophilic substitution | Substrate-controlled | General principles of intramolecular cyclization |

| Conjugate Addition | Ethyl cyclobut-1-ene-1-carboxylate | Michael addition of a bromide source | Potentially high trans-selectivity | Analogous additions of other nucleophiles |

Enantioselective Methodologies for Alpha-Halogenated Cyclobutane Derivatives

The development of enantioselective methods for the synthesis of chiral cyclobutanes, particularly those bearing a halogen atom, is a significant challenge in asymmetric synthesis. The direct enantioselective α-halogenation of carbonyl compounds has seen considerable progress, primarily through the use of chiral catalysts.

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of aldehydes and ketones. Chiral amines, such as proline and its derivatives, can activate carbonyl compounds through the formation of chiral enamines, which then react with electrophilic halogenating agents. While highly successful for acyclic and larger cyclic systems, the application of this methodology to the α-bromination of ethyl cyclobutanecarboxylate has not been specifically reported. The increased ring strain and different conformational properties of the cyclobutane ring could significantly impact the efficiency and stereoselectivity of such a transformation.

Transition metal catalysis also offers potential avenues for the enantioselective synthesis of α-halogenated cyclobutanes. Chiral metal complexes can be employed to control the stereochemical outcome of various transformations. For instance, a chiral Lewis acid could coordinate to the carbonyl group of ethyl cyclobutanecarboxylate, rendering one face more accessible to an electrophilic bromine source. Alternatively, a transition metal-catalyzed cross-coupling reaction of a chiral cyclobutyl organometallic reagent with a bromine source could be envisioned.

A hypothetical enantioselective synthesis could involve the kinetic resolution of a racemic mixture of this compound using a chiral catalyst or enzyme. This approach, while not a direct asymmetric synthesis, can provide access to one enantiomer in high enantiomeric excess.

The table below outlines conceptual enantioselective strategies that could be explored for the synthesis of chiral this compound.

| Methodology | Catalyst Type | Proposed Reaction | Potential Outcome | Reference (by analogy) |

| Organocatalysis | Chiral amine (e.g., proline derivative) | Enantioselective α-bromination of ethyl cyclobutanecarboxylate | Formation of one enantiomer in excess | Asymmetric α-halogenation of other carbonyls |

| Transition Metal Catalysis | Chiral Lewis acid complex | Enantioselective bromination of ethyl cyclobutanecarboxylate | Formation of one enantiomer in excess | Lewis acid-catalyzed asymmetric reactions |

| Kinetic Resolution | Chiral catalyst or enzyme | Selective reaction of one enantiomer from a racemic mixture | Isolation of the unreacted enantiomer with high ee | General principles of kinetic resolution |

Reactivity and Mechanistic Investigations of Ethyl 2 Bromocyclobutane 1 Carboxylate

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The reactivity of ethyl 2-bromocyclobutane-1-carboxylate is significantly influenced by the presence of the bromine atom on the carbon adjacent (alpha) to the ester-bearing carbon. This arrangement makes the brominated carbon an electrophilic center, susceptible to attack by nucleophiles. The cyclobutane (B1203170) ring's inherent strain and the electronic effects of the adjacent carboxylate group play crucial roles in determining the mechanistic pathways of these substitution reactions.

Mechanistic Pathways: SN1 and SN2 Analysis

Nucleophilic substitution reactions at a secondary carbon center, such as the brominated carbon in this compound, can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The preferred pathway is dictated by several factors, including the nature of the substrate, the strength of the nucleophile, the solvent, and the leaving group. masterorganicchemistry.comlibretexts.org

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. leah4sci.com This reaction proceeds through a backside attack, leading to an inversion of stereochemistry at the carbon center. youtube.com For this compound, an SN2 pathway is generally favored under conditions involving a strong, non-bulky nucleophile and a polar aprotic solvent (e.g., acetone, DMSO). libretexts.orgyoutube.com The secondary nature of the carbon atom is not ideal for SN2 due to some steric hindrance compared to a primary carbon, but it is often viable. masterorganicchemistry.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. leah4sci.com This is followed by a rapid attack of the nucleophile on the carbocation. SN1 reactions are favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can stabilize both the leaving group anion and the carbocation intermediate. youtube.comyoutube.com In the case of this compound, the formation of a secondary cyclobutyl carbocation is generally disfavored due to the significant ring strain and angle strain of the four-membered ring, which would be exacerbated in a planar carbocation structure. Therefore, the SN1 pathway is considered less likely unless forced by specific reaction conditions, such as solvolysis with a very weak nucleophile. libretexts.org

The competition between these two pathways is a critical consideration in planning syntheses involving this compound.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Relevance to this compound |

|---|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Secondary carbon; SN2 is possible, but SN1 is disfavored due to ring strain. masterorganicchemistry.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | The choice of a strong or weak nucleophile is a key determinant of the reaction path. leah4sci.com |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Solvent choice can be used to direct the reaction towards the desired mechanism. libretexts.org |

| Leaving Group | Good (e.g., Br⁻, I⁻, OTs⁻) | Good (e.g., Br⁻, I⁻, OTs⁻) | Bromide is a good leaving group, suitable for both pathways. masterorganicchemistry.com |

Intermolecular Nucleophilic Additions with Various Reagents

This compound can react with a variety of nucleophiles in intermolecular substitution reactions, typically via an SN2 mechanism. These reactions are valuable for introducing diverse functional groups onto the cyclobutane ring. The adjacent ester group can influence the reaction rate through inductive effects but generally does not interfere with the substitution at the alpha-carbon.

Common nucleophiles and their corresponding products are summarized below:

| Nucleophile | Reagent Example | Product Class | Typical Conditions |

|---|---|---|---|

| Hydroxide (B78521) | NaOH | α-Hydroxy Ester | Aqueous or alcoholic solution |

| Alkoxide | NaOCH₃ | α-Alkoxy Ester | Anhydrous alcohol |

| Carboxylate | CH₃COONa | α-Acyloxy Ester | Polar aprotic solvent (e.g., DMF) ias.ac.in |

| Thiolate | NaSPh | α-Thioether Ester | Ethanol (B145695) or DMF |

| Azide | NaN₃ | α-Azido Ester | DMF or DMSO |

| Cyanide | NaCN | α-Cyano Ester | Polar aprotic solvent |

Intramolecular Cyclization Reactions Facilitated by Bromine Displacement

When a nucleophilic center is present elsewhere in the molecule or is generated in situ, an intramolecular nucleophilic substitution can occur, leading to the formation of a new ring. A notable reaction involving a related substrate, 3-bromocyclobutane-1-methyl bromide, is its treatment with sodium metal to form bicyclo[1.1.1]pentane. acs.org This suggests that if a nucleophilic carbanion could be generated at the ester position of this compound (for instance, through deprotonation of a related malonate derivative), an intramolecular cyclization could lead to the highly strained but synthetically valuable bicyclo[1.1.0]butane ring system. acs.org

The general mechanism involves the formation of a transient carbanion which then acts as an internal nucleophile, displacing the bromide to form a new carbon-carbon bond and close the bicyclic ring. nih.govbeilstein-journals.org The feasibility and yield of such reactions are highly dependent on the geometric constraints of the cyclobutane ring, which must accommodate the transition state for ring closure.

Elimination Reactions for the Formation of Cyclobutene Systems

In competition with substitution reactions, this compound can undergo elimination reactions to form a carbon-carbon double bond. This process, known as dehydrobromination, results in the formation of ethyl cyclobutene-1-carboxylate or ethyl cyclobutene-2-carboxylate, depending on which proton is removed.

Elimination reactions are strongly favored by the use of strong, sterically hindered bases. libretexts.org These bases are poor nucleophiles, which suppresses the competing SN2 reaction, and are effective at removing a proton from a carbon adjacent to the leaving group.

Key Factors Favoring Elimination:

Base Strength: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are required.

Steric Hindrance: Bulky bases such as KOtBu or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) preferentially act as bases rather than nucleophiles, favoring the E2 pathway. youtube.com

Temperature: Higher temperatures generally favor elimination over substitution. masterorganicchemistry.com

The reaction typically proceeds via an E2 (Elimination Bimolecular) mechanism, where the base removes a proton, and the C=C double bond forms concurrently with the departure of the bromide leaving group in a single, concerted step. The regioselectivity (formation of cyclobutene-1-carboxylate vs. cyclobutene-2-carboxylate) depends on the relative acidity of the available protons and the steric environment around them. The proton alpha to the ester group is particularly acidic, suggesting that the formation of ethyl cyclobutene-1-carboxylate is a likely outcome.

Organometallic Reactions and Cross-Coupling Methodologies

The carbon-bromine bond in this compound is a key functional handle for the formation of organometallic reagents. These reagents transform the electrophilic carbon into a nucleophilic one, opening up a wide range of carbon-carbon bond-forming reactions.

Generation and Reactivity of Organozinc Reagents from Alpha-Bromo Esters

One of the most important transformations of α-bromo esters is their conversion into organozinc reagents, often referred to as Reformatsky reagents. This can be achieved by reacting this compound with activated zinc metal.

Generation of the Organozinc Reagent: The reaction involves the oxidative insertion of zinc into the carbon-bromine bond: Br-CH(C₃H₄)-COOEt + Zn → BrZn-CH(C₃H₄)-COOEt

This transformation is particularly effective with highly activated forms of zinc, such as Rieke® Zinc. A significant advantage of this method is its compatibility with the ester functional group, which would not be tolerated by more reactive organometallic reagents like Grignard or organolithium reagents. The resulting organozinc compound is a nucleophilic species that is stable enough to be used in subsequent reactions. rsc.org

Reactivity and Cross-Coupling: The generated organozinc reagent is a versatile intermediate for C-C bond formation. researchgate.net A primary application is in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling. nrochemistry.com In this methodology, the organozinc compound is coupled with an organic halide (e.g., aryl, vinyl, or benzyl (B1604629) halides) in the presence of a palladium catalyst.

This two-step, one-pot process would involve:

Formation of the organozinc reagent: Reaction of the bromoester with activated zinc.

Cross-coupling: Addition of an organic halide and a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand). organic-chemistry.org

| Coupling Partner (R-X) | Reaction Type | Product Structure | Potential Catalyst |

|---|---|---|---|

| Aryl Bromide/Iodide | Negishi Coupling | Ethyl 2-arylcyclobutane-1-carboxylate | Pd(PPh₃)₄, PdCl₂(dppf) |

| Vinyl Bromide/Iodide | Negishi Coupling | Ethyl 2-vinylcyclobutane-1-carboxylate | Pd(PPh₃)₄ |

| Acyl Chloride | Acylation | Ethyl 2-acylcyclobutane-1-carboxylate | Pd(PPh₃)₂Cl₂ researchgate.net |

| Aldehyde/Ketone | Reformatsky Reaction | Ethyl 2-(1-hydroxyalkyl)cyclobutane-1-carboxylate | None (direct reaction) |

This methodology provides a powerful route to functionalized cyclobutane derivatives that are difficult to access through other synthetic methods. researchgate.net

Palladium-Catalyzed Alpha-Arylation and Alkylation Reactions

While the term "alpha-arylation" typically refers to the functionalization of the carbon atom adjacent to a carbonyl group, in the case of this compound, the most prominent palladium-catalyzed reaction is the cross-coupling at the C2 position, where the bromine atom is located. This C(sp³)-C(sp²) bond formation is a powerful tool for synthesizing 2-aryl cyclobutane derivatives. wikipedia.org

The mechanism for such reactions generally follows a standard catalytic cycle for palladium-catalyzed cross-coupling. wikipedia.org It begins with the oxidative addition of the C-Br bond of the cyclobutane ester to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) that delivers the aryl or alkyl group. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of ligand is crucial to promote the oxidative addition of the secondary alkyl bromide and prevent side reactions like beta-hydride elimination. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium center and facilitate the reaction. rsc.org

Alkylation at the C2 position can be achieved similarly, using appropriate organometallic alkylating agents. These reactions provide a direct route to substituted cyclobutane structures, which are valuable building blocks in medicinal chemistry and materials science. nih.gov

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Product |

| Arylation (Suzuki) | Arylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | Ethyl 2-arylcyclobutane-1-carboxylate |

| Arylation (Stille) | Arylstannane | Pd(PPh₃)₄ | - | Toluene | Ethyl 2-arylcyclobutane-1-carboxylate |

| Alkylation (Negishi) | Alkylzinc halide | Pd₂(dba)₃, tBu₃P | - | THF | Ethyl 2-alkylcyclobutane-1-carboxylate |

| Alkylation (Suzuki) | Alkylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Ethyl 2-alkylcyclobutane-1-carboxylate |

This table presents plausible conditions for the palladium-catalyzed cross-coupling of this compound based on established methods for secondary alkyl halides.

Cobalt-Catalyzed Cross-Coupling Strategies Employing Brominated Cyclobutane Esters

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to palladium-based methods, particularly for reactions involving alkyl halides. acs.org These reactions are effective for forming C(sp³)-C(sp³) and C(sp³)-C(sp²) bonds and are often tolerant of functional groups like esters. researchgate.net For a substrate like this compound, cobalt catalysis can be used to couple it with a variety of Grignard reagents or organozinc compounds. researchgate.netnih.gov

The mechanism of cobalt-catalyzed cross-coupling with alkyl halides is believed to differ from the palladium-catalyzed pathway and often involves radical intermediates. slideplayer.com A low-valent cobalt species, typically Co(I) or Co(0), is generated in situ. This species can react with the alkyl bromide via a single electron transfer (SET) to generate an alkyl radical and a Co(II) species. Concurrently, the organometallic coupling partner (e.g., a Grignard reagent) reacts with the cobalt center. The resulting organocobalt complex can then trap the alkyl radical, leading to a Co(III) intermediate that undergoes reductive elimination to furnish the cross-coupled product. organic-chemistry.org The tolerance for the ester group makes this a highly applicable strategy for functionalizing brominated cyclobutane esters.

| Coupling Partner | Catalyst | Ligand | Solvent | Potential Product |

| Aryl Grignard | CoCl₂ | TMEDA | THF/NMP | Ethyl 2-arylcyclobutane-1-carboxylate |

| Alkyl Grignard | CoCl₂ | None | THF | Ethyl 2-alkylcyclobutane-1-carboxylate |

| Alkenyl Grignard | Co(acac)₂ | None | Ether | Ethyl 2-alkenylcyclobutane-1-carboxylate |

| Functionalized Alkylzinc | CoCl₂ | 2,2'-Bipyridine | DMA | Ethyl 2-(functionalized alkyl)cyclobutane-1-carboxylate |

This table illustrates potential conditions for cobalt-catalyzed cross-coupling reactions involving this compound, based on general protocols for secondary alkyl bromides.

Transformations Involving the Ethyl Carboxylate Moiety

The ethyl carboxylate group of this compound can undergo standard ester transformations, such as hydrolysis and transesterification, under both acidic and basic conditions.

Ester Hydrolysis , or saponification, involves cleaving the ester to yield a carboxylic acid (or its carboxylate salt) and ethanol.

Base-catalyzed hydrolysis is an irreversible process where a hydroxide ion attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion to give 2-bromocyclobutane-1-carboxylic acid, which is deprotonated by the base to form the carboxylate salt. arkat-usa.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, ethanol is eliminated, yielding 2-bromocyclobutane-1-carboxylic acid. This reaction is reversible and typically requires a large excess of water to drive it to completion.

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com

Base-catalyzed transesterification occurs via nucleophilic attack of an alkoxide on the ester carbonyl. For example, reacting the title compound with sodium methoxide (B1231860) in methanol (B129727) would yield mthis compound.

Acid-catalyzed transesterification involves protonation of the carbonyl, followed by nucleophilic attack by a different alcohol. Using a large excess of the new alcohol as the solvent can drive the equilibrium toward the desired product. masterorganicchemistry.com

Due to the proximity of the bromine atom and the cyclobutane ring, the reactivity of the ester might be influenced by steric hindrance, potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times) for complete conversion compared to unhindered acyclic esters. researchgate.netresearchgate.net

| Reaction | Reagents | Conditions | Primary Product |

| Base-Catalyzed Hydrolysis | NaOH (aq) | Heat | Sodium 2-bromocyclobutane-1-carboxylate |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (cat.), H₂O | Heat, excess H₂O | 2-Bromocyclobutane-1-carboxylic acid |

| Base-Catalyzed Transesterification | NaOMe, MeOH | Room Temp or Heat | Mthis compound |

| Acid-Catalyzed Transesterification | H₂SO₄ (cat.), R'OH | Heat, excess R'OH | R' 2-bromocyclobutane-1-carboxylate |

This table summarizes the conditions and products for the hydrolysis and transesterification of the ethyl carboxylate moiety.

The ester functionality can be reduced to a primary alcohol, (2-bromocyclobutan-1-yl)methanol. Strong reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters.

Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose. masterorganicchemistry.com The reaction proceeds in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to a primary alcohol. A final aqueous or acidic workup is necessary to protonate the resulting alkoxide and destroy any excess reagent. libretexts.org

The resulting primary alcohol, (2-bromocyclobutan-1-yl)methanol, is a versatile intermediate for further synthesis. It can be:

Oxidized back to the carboxylic acid using strong oxidizing agents (e.g., KMnO₄, H₂CrO₄) or to the aldehyde using milder, controlled conditions (e.g., PCC, Swern oxidation).

Converted into a better leaving group , such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This facilitates subsequent nucleophilic substitution reactions.

Used in ether synthesis , for instance, through the Williamson ether synthesis after deprotonation to form an alkoxide.

Cyclobutane Ring-Specific Reactivity

The significant ring strain inherent in the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to rearrangements that lead to more stable five-membered rings (ring expansion) or three-membered rings (ring contraction). researchgate.net

Ring Expansion reactions can be initiated by forming a carbocation on the ring. In this compound, the loss of the bromide ion, often promoted by a Lewis acid (e.g., Ag⁺, ZnCl₂), would generate a secondary carbocation at C2. This carbocation can undergo a 1,2-alkyl shift, where one of the C-C bonds of the cyclobutane ring migrates. This rearrangement relieves ring strain and results in a more stable cyclopentyl carbocation, which can then be trapped by a nucleophile to yield a substituted cyclopentane (B165970) derivative. nih.gov Palladium-catalyzed processes involving carbopalladation followed by ring expansion have also been reported for related systems. nih.gov

Ring Contraction is another possible pathway for strained cyclic systems. For α-halo ketones, the Favorskii rearrangement is a well-known base-induced ring contraction to form a carboxylic acid derivative. adichemistry.com While this compound is not a ketone, analogous base-induced rearrangements could be envisioned. If a strong base were to deprotonate the carbon alpha to the ester (C1), the resulting enolate could potentially displace the bromide at C2 in an intramolecular Sₙ2 reaction. This would form a highly strained bicyclo[1.1.0]butane intermediate. Subsequent nucleophilic attack by the base (e.g., an alkoxide) could open the bicyclic system to yield a cyclopropanecarboxylate (B1236923) derivative. wikipedia.orgnrochemistry.com

| Reaction Type | Initiator / Reagent | Key Intermediate | Potential Product |

| Ring Expansion | Lewis Acid (e.g., AgBF₄) | Cyclobutyl Carbocation | Substituted Cyclopentane Carboxylate |

| Ring Contraction | Strong Base (e.g., NaOEt) | Bicyclo[1.1.0]butane | Substituted Cyclopropane Carboxylate |

This table outlines plausible pathways for ring expansion and contraction of the this compound framework.

Strain-Release Ring-Opening Polymerization Strategies with Cyclobutane Monomers

The significant ring strain inherent in cyclobutane rings, estimated at approximately 26 kcal/mol, serves as a powerful thermodynamic driving force for ring-opening polymerization (ROP). masterorganicchemistry.com This process offers a pathway to linear polymers by cleaving the strained C-C bonds of the cyclobutane monomer. Both radical and anionic mechanisms can be employed to initiate the polymerization of suitably substituted cyclobutane derivatives. nih.govmdpi.com

Recent advancements have explored transition metal-catalyzed ROP methodologies. For example, palladium catalysts have been used to promote the β-carbon elimination of cyclobutanol (B46151) precursors, leading to the formation of novel polyketone materials through C(sp³)–C(sp³) bond cleavage. nih.gov These strategies highlight the versatility of cyclobutane monomers in materials science, where the relief of ring strain is a key principle in polymer synthesis. masterorganicchemistry.comnih.gov

Participation in Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

This compound and related cyclobutane derivatives are valuable synthons in cycloaddition reactions, which are powerful methods for constructing cyclic molecular architectures. The inherent ring strain of the cyclobutane moiety can influence the reactivity and stereochemical outcome of these transformations.

One of the most common reactions for forming cyclobutane rings is the [2+2] cycloaddition of olefins. baranlab.org These reactions can be initiated photochemically, often proceeding through a 1,4-diradical intermediate. baranlab.orgacs.org In the context of this compound, while it is a product of such a cycloaddition, its strained ring can also participate in or influence subsequent cycloaddition reactions. For instance, the functional groups on the cyclobutane can act as directing groups or participate directly in the reaction.

Cyclobutene derivatives, which can be synthesized from functionalized cyclobutanes, readily undergo thermally induced electrocyclic ring-opening to form dienes. researchgate.net These resulting dienes can then participate in [4+2] cycloadditions (Diels-Alder reactions) with suitable dienophiles. rsc.orglibretexts.org The stereochemistry of the substituents on the original cyclobutane ring plays a crucial role in determining the stereochemistry of the final cycloaddition product. libretexts.org For example, the Diels-Alder reaction of cyclobut-1-ene-1,2-dicarboxylic acid with cyclopentadiene (B3395910) shows exceptional stereoselectivity, which is rationalized by interactions in the transition state. rsc.org

Furthermore, ketenes are known to undergo thermal [2+2] cycloadditions with alkenes (ketenophiles) to form cyclobutanones. libretexts.org The regiochemistry of such reactions is predictable, with the electron-poor carbonyl carbon of the ketene (B1206846) typically reacting with the most electron-rich atom of the alkene. libretexts.org The principles governing these reactions are applicable to understanding the potential reactivity of cyclobutane structures in more complex synthetic sequences.

Detailed Mechanistic Studies on Reactions of this compound

Investigation of Radical versus Polar Pathways in Chemical Transformations

The chemical transformations of this compound can proceed through either radical or polar (ionic) pathways, depending on the reaction conditions and reagents. The presence of the bromine atom allows for facile generation of a cyclobutyl radical via single-electron transfer (SET) or homolytic cleavage, while the ester group can influence polar reaction mechanisms.

Radical Pathways: Radical reactions involving alkyl halides are common. For instance, a carbon-halogen bond can react with a propagating radical, like a tributyltin radical, to generate a carbon-centered radical. libretexts.org This cyclobutyl radical can then participate in various transformations, such as addition to alkenes or alkynes to form new carbon-carbon bonds. libretexts.org The formation of cyclobutanes has been achieved through radical addition-polar cyclization cascades, where a radical addition is followed by a polar, 4-exo-tet cyclization. acs.org

Polar Pathways: Alternatively, the compound can undergo reactions via polar mechanisms. The hydrolysis of esters, for example, can proceed through pathways like BAC2 (base-catalyzed acyl-oxygen cleavage) or AAC2 (acid-catalyzed acyl-oxygen cleavage), both involving tetrahedral intermediates. nih.gov Computational studies on a cyclobutane-fused lactone indicate that the BAC2 pathway has a lower activation free energy (ΔG≠ = 15.4 kcal/mol) compared to the AAC2 pathway (ΔG≠ = 24.2 kcal/mol) under their respective conditions. nih.gov Nucleophilic substitution reactions at the carbon bearing the bromine atom can also occur, although these can be complicated by elimination reactions or rearrangements driven by the relief of ring strain.

Radical-Polar Crossover: A growing area of interest is the study of radical-polar crossover reactions, which combine steps from both mechanistic manifolds into a single synthetic operation. beilstein-journals.orgorganic-chemistry.org In such a process, a radical generated from a precursor can add to a substrate, followed by an SET reduction of the intermediate radical adduct to an anion. This anion then undergoes an intramolecular polar reaction, such as a substitution. organic-chemistry.org This dual-pathway approach allows for the construction of complex molecules under mild conditions. organic-chemistry.org

Transition State Analysis and Reaction Coordinate Modeling

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the mechanisms of reactions involving cyclobutane derivatives. By modeling transition states and reaction coordinates, researchers can elucidate reaction pathways, predict activation energies, and rationalize experimental observations.

For instance, DFT studies on the formation of cyclobutanes from pyrrolidines revealed a mechanism involving the formation of a 1,4-biradical species. acs.org The rate-determining step was found to be the cleavage of two C-N bonds with a calculated activation energy of 17.7 kcal/mol. The subsequent ring closure to form the cyclobutane product was determined to be a barrierless process. acs.org

In the context of ester hydrolysis, computational modeling of a cyclobutane-fused lactone showed that the reaction proceeds via a two-step BAC2 mechanism in alkaline conditions. nih.gov The transition state geometries were found to be tightened by the inclusion of explicit water molecules that form hydrogen-bonding interactions. nih.gov Similarly, for the mechanochemical [2+2] cycloreversion of cyclobutane mechanophores, computational and experimental results support a mechanism that proceeds through a 1,4-diradical intermediate rather than a concerted pathway. acs.org

These computational analyses are crucial for understanding the energetics and geometries of transient species along a reaction pathway. For example, the analysis of a cycloisomerization reaction to form bicyclic systems featuring a cyclobutane ring involved modeling a cyclobutyl cation intermediate, which subsequently undergoes a 1,2-silyl shift. nih.gov Such detailed modeling allows for the rational design of substrates and catalysts to favor desired reaction outcomes.

| Reaction Studied | Method | Key Finding | Activation Energy (kcal/mol) | Reference |

| Cyclobutane formation from pyrrolidine | DFT | Rate-determining step is N₂ release | 17.7 | acs.org |

| Alkaline Hydrolysis of Cyclobutane Lactone | DFT | BAC2 pathway favored | 15.4 | nih.gov |

| Acidic Hydrolysis of Cyclobutane Lactone | DFT | AAC2 pathway | 24.2 | nih.gov |

Control and Preservation of Stereochemical Integrity During Reactions

Maintaining stereochemical control is a critical challenge in the synthesis and modification of substituted cyclobutanes like this compound. The stereochemistry of the substituents on the four-membered ring can significantly impact the properties and reactivity of the molecule.

Stereospecific Reactions: Many cycloaddition reactions are known for their high degree of stereospecificity. The Diels-Alder reaction, for example, is a suprafacial-suprafacial cycloaddition where the stereochemistry of the diene and dienophile is retained in the product. libretexts.org Similarly, photochemical [2+2] cycloadditions also follow specific stereochemical rules. libretexts.org

Stereoretentive Mechanisms: Mechanistic studies have revealed pathways that proceed with the retention of stereochemistry. In the DFT study of cyclobutane synthesis from pyrrolidines, the final ring-closure step was found to be stereoretentive. acs.org This was rationalized by the higher energy barrier required for the rotation of the radical intermediates compared to the barrierless cyclization, thus preserving the original stereochemistry. acs.org

Chirality Transfer: In reactions where a new stereocenter is formed, the existing chirality in the molecule can direct the stereochemical outcome. A study on the SNi' ring closure to form substituted cyclobutanones demonstrated an almost complete transfer of chirality (>97%) from the starting material to the product. researchgate.net The reaction was shown to proceed with syn geometry relative to the leaving group, allowing for a predictable stereochemical outcome. researchgate.net This high level of stereocontrol is essential for the synthesis of enantiomerically pure compounds. The ability to control and preserve the stereochemical integrity of the cyclobutane ring is paramount for its application in the synthesis of complex targets, including natural products and pharmaceuticals.

Applications of Ethyl 2 Bromocyclobutane 1 Carboxylate in Complex Molecule Synthesis

Role as a Key Intermediate in Multi-Step Organic Syntheses

The strategic placement of a good leaving group (bromide) and a modifiable ester handle makes ethyl 2-bromocyclobutane-1-carboxylate a valuable intermediate in multi-step organic syntheses. The bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Simultaneously, the ethyl ester can undergo hydrolysis to a carboxylic acid, reduction to an alcohol, or conversion to an amide, providing secondary points for molecular elaboration.

This dual functionality enables its use in convergent syntheses where the cyclobutane (B1203170) core is prepared and functionalized before being coupled with other fragments of a target molecule. For instance, the bromine can be displaced by a nitrogen or oxygen nucleophile, while the ester is converted into a group required for a subsequent cross-coupling reaction. This strategic utility positions the compound as a pivotal intermediate in the planned assembly of complex pharmaceuticals and agrochemicals. rsc.org

Construction of Novel Cyclobutane-Containing Molecular Scaffolds

The cyclobutane ring is an increasingly important scaffold in medicinal chemistry. researchgate.net Its rigid, three-dimensional structure can improve pharmacological properties such as metabolic stability, binding affinity, and solubility by reducing the planarity of a molecule. researchgate.netnih.gov this compound serves as an excellent starting material for creating diverse cyclobutane-based molecular scaffolds.

The inherent reactivity of the compound allows for systematic modification to explore chemical space. For example, nucleophilic substitution at the bromine center can introduce various side chains, while transformations of the ester group can build out other parts of the scaffold. This flexibility is crucial for generating libraries of compounds with a common cyclobutane core but varied peripheral groups, which is a key strategy in modern drug discovery. The ability to generate both cis and trans isomers further expands the diversity of accessible molecular shapes. nih.gov

Table 1: Representative Transformations for Scaffold Development

| Starting Material | Reagent(s) | Product Type | Potential Application |

|---|---|---|---|

| This compound | R-NH₂ (Amine) | 2-Aminocyclobutane-1-carboxylate derivative | Introduction of basic centers, peptide coupling |

| This compound | LiAlH₄ (Reducing agent) | (2-Bromocyclobutyl)methanol | Conversion to aldehydes, ethers, or other functional groups |

| This compound | NaOH (aq), then H₃O⁺ | 2-Bromocyclobutane-1-carboxylic acid | Amide bond formation, further functionalization |

| This compound | R-SH (Thiol) | 2-(Alkylthio)cyclobutane-1-carboxylate derivative | Introduction of sulfur-containing moieties |

Precursor for the Synthesis of Bicyclic and Polycyclic Ring Systems

The constrained nature of the cyclobutane ring in this compound makes it a valuable precursor for the synthesis of more complex ring systems, including bicyclic and polycyclic frameworks. These strained systems are of significant interest as bioisosteres for common organic motifs, potentially offering improved pharmacokinetic properties in drug candidates. uvic.ca

Through intramolecular reactions, the functional handles of the molecule can be used to form a second ring fused or bridged to the cyclobutane core. For example, the ester group can be elaborated into a chain containing a nucleophile, which can then displace the bromide atom in an intramolecular nucleophilic substitution reaction. This strategy can lead to the formation of bicyclo[2.1.1]hexane or bicyclo[3.1.1]heptane systems, which are valuable and otherwise difficult-to-access molecular frameworks. uvic.ca

Utility in Fragment-Based Chemical Probe Design and Library Synthesis

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govresearchgate.net This approach relies on screening libraries of small, low-molecular-weight molecules ("fragments") to find those that bind weakly to a biological target. nih.gov this compound is an ideal starting point for the creation of a fragment library due to its three-dimensional character and the presence of functional groups that serve as vectors for controlled chemical elaboration. nih.gov

The cyclobutane core provides a rigid, non-planar scaffold, an attractive feature for escaping the "flatland" of traditional aromatic-heavy fragment libraries. The bromo and ester groups are synthetic handles that allow for the systematic creation of a library of derivatives. By reacting the parent molecule with a diverse set of amines, alcohols, or other nucleophiles, a library of related fragments can be synthesized, each presenting a different set of functional groups for interaction with a protein target. This approach allows for the efficient exploration of the chemical space around the cyclobutane scaffold. nih.govresearchgate.net

Contributions to the Synthesis of Natural Product Analogs (as intermediates)

Many natural products feature cyclobutane rings as part of their core structure or as a key substituent. These compounds often exhibit significant biological activity. While direct total synthesis of such natural products is complex, this compound can serve as a key intermediate for creating simplified or modified analogs. These analogs are crucial for structure-activity relationship (SAR) studies, helping to identify the key pharmacophore of the natural product.

For example, a natural product containing a complex, highly substituted cyclobutane ring could be simplified by creating an analog where that core is replaced by a derivative of this compound. The synthetic accessibility of this starting material allows chemists to rapidly produce a range of analogs where the substituents on the cyclobutane ring are varied, providing valuable insights into the biological function of the parent natural product.

Analytical and Spectroscopic Characterization Methodologies for Ethyl 2 Bromocyclobutane 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For Ethyl 2-bromocyclobutane-1-carboxylate, which exists as cis and trans stereoisomers, NMR would be crucial for distinguishing between them and confirming the connectivity of all atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. For this compound, one would expect to see distinct signals for the protons on the cyclobutane (B1203170) ring and the ethyl ester group. Key analyses would involve:

Chemical Shifts (δ): The position of each signal would indicate the electronic environment of the protons. The proton attached to the same carbon as the bromine (H2) would be significantly downfield (higher ppm) due to the electronegativity of the bromine atom. The proton on the carbon with the ester group (H1) would also be downfield. The protons of the ethyl group would appear as a quartet (CH₂) and a triplet (CH₃).

Spin-Spin Coupling (J): The splitting pattern of the signals would reveal which protons are adjacent to one another. The coupling constants between the protons on the cyclobutane ring (H1, H2, and the CH₂ groups at positions 3 and 4) would be particularly important for determining the stereochemistry. The magnitude of the coupling constant between H1 and H2 would differ significantly for the cis and trans isomers, allowing for their unambiguous assignment.

Integration: The area under each signal would be proportional to the number of protons it represents, confirming the presence of all 11 protons in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A broadband proton-decoupled ¹³C NMR spectrum of this compound would show a separate signal for each unique carbon atom.

Chemical Shifts (δ): The carbonyl carbon (C=O) of the ester would appear furthest downfield (typically 170-180 ppm). The carbon attached to the bromine (C2) would be found at a characteristic chemical shift, as would the carbon attached to the ester group (C1). The remaining two carbons of the cyclobutane ring and the two carbons of the ethyl group would have distinct signals in the upfield region. The precise chemical shifts would differ between the cis and trans isomers due to different steric environments.

Advanced and Multi-Dimensional NMR Techniques

To definitively assign all proton and carbon signals and confirm the structure, several 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace the proton connectivity throughout the cyclobutane ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signal for each protonated carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, which is invaluable for confirming the stereochemical relationship (cis or trans) between the substituents on the cyclobutane ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS would be used to determine the exact molecular mass of this compound (C₇H₁₁BrO₂). This highly accurate mass measurement (typically to four decimal places) would confirm the elemental composition and distinguish it from other compounds with the same nominal mass. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, where there would be two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Ionization Techniques and Diagnostic Fragmentation Patterns

Various ionization techniques, such as Electron Ionization (EI), could be used to generate a mass spectrum. The resulting molecular ion would undergo fragmentation, producing a unique pattern of fragment ions. While specific data is unavailable, predictable fragmentation pathways for a bromo-ester would include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a prominent acylium ion peak.

Loss of an ethyl radical (-CH₂CH₃): This would lead to another characteristic fragment.

Loss of the bromine atom (-Br): Cleavage of the C-Br bond would generate a significant peak.

Cleavage of the cyclobutane ring: The four-membered ring could fragment in various ways, leading to smaller charged species.

The analysis of these fragmentation patterns would provide corroborating evidence for the proposed structure of the molecule.

Without access to the actual spectra, any further discussion would be purely speculative. The generation of a detailed and accurate article as requested is contingent upon the future publication of experimental data for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods provide a characteristic fingerprint based on the vibrational modes of its constituent bonds.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, such as stretching and bending. The ester functional group is particularly prominent in the IR spectrum. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected in the range of 1750-1735 cm⁻¹, which is typical for saturated aliphatic esters. pressbooks.publibretexts.org Another key feature is the C-O single bond stretching vibration, which typically appears in the 1300-1000 cm⁻¹ region. libretexts.orglibretexts.org The presence of the C-Br bond would be indicated by a stretching vibration in the lower frequency "fingerprint" region, generally between 600 and 500 cm⁻¹. The C-H stretching vibrations of the cyclobutane ring and the ethyl group are expected to appear just below 3000 cm⁻¹. libretexts.org

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While the highly polar carbonyl group gives a strong signal in the IR spectrum, non-polar bonds often produce stronger signals in Raman spectra. The C-C bonds of the cyclobutane ring and the C-Br bond are expected to be more readily observable with this technique. The symmetric vibrations of the molecule are particularly Raman active.

The combined application of IR and Raman spectroscopy allows for a comprehensive characterization of the functional groups present in this compound, confirming its molecular structure.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|---|

| C=O (Ester) | Stretch | 1750-1735 (Strong) pressbooks.publibretexts.org | 1750-1735 (Weak) |

| C-O (Ester) | Stretch | 1300-1000 (Medium) libretexts.orglibretexts.org | Observable |

| C-H (Aliphatic) | Stretch | 2990-2850 (Medium) libretexts.org | 2990-2850 (Strong) |

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound. The choice of technique depends on the volatility of the compound and the scale of the separation.

Gas Chromatography (GC) for Volatile Mixtures

Gas Chromatography (GC) is a suitable technique for analyzing volatile compounds like this compound. In GC, the sample is vaporized and transported by a carrier gas (mobile phase) through a column containing a stationary phase. Separation is based on the differential partitioning of the compound between the two phases.

For the analysis of this bromoester, a non-polar or medium-polarity capillary column, such as one with a 5% polysilarylene and 95% polydimethylsiloxane (B3030410) stationary phase (e.g., ZB-5MS or DB-1), would likely provide good separation. ijpsr.compensoft.net Helium or nitrogen can be used as the carrier gas. ijpsr.compensoft.net A mass spectrometer (MS) detector is often coupled with GC (GC-MS), allowing for both quantification and structural identification based on the mass-to-charge ratio of the fragmented ions. ijpsr.comresearchgate.net The injector and detector temperatures would typically be set around 200-250 °C, with a programmed temperature ramp for the column oven to ensure efficient separation from any impurities or byproducts. pensoft.net

Table 2: Illustrative Gas Chromatography (GC) Parameters

| Parameter | Setting |

|---|---|

| Column | ZB-5MS (30 m x 0.32 mm, 1.0 µm film thickness) ijpsr.com |

| Carrier Gas | Helium at 1.0 mL/min ijpsr.com |

| Injector Temp. | 230 °C ijpsr.com |

| Oven Program | Start at 50°C, ramp to 250°C at 10°C/min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp. | 230 °C ijpsr.com |

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds. For a compound of moderate polarity like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice.

In RP-HPLC, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used with a polar mobile phase. A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). semanticscholar.org The separation can be performed isocratically (constant mobile phase composition) or with a gradient (changing mobile phase composition) to optimize the resolution of the components in a mixture. Detection is commonly achieved using an ultraviolet (UV) detector; however, since the ester functional group is not a strong chromophore, detection at a low wavelength (around 210 nm) would be necessary. semanticscholar.org

Flash Column Chromatography for Purification Procedures

For the purification of multigram quantities of this compound, flash column chromatography is a widely used and effective technique. wfu.eduuct.ac.za This method utilizes a stationary phase, typically silica gel, packed into a column. rochester.edumit.edu The crude compound is loaded onto the top of the column, and a solvent system (eluent) is pushed through the column under moderate pressure, often with compressed air. orgsyn.org

The choice of eluent is critical for achieving good separation. A solvent system of low to moderate polarity, such as a mixture of hexanes and ethyl acetate, is commonly employed for esters of this type. mit.edu The optimal ratio of these solvents is typically determined beforehand using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound. rochester.edu As the eluent passes through the column, the components of the mixture separate based on their differing affinities for the stationary phase. Fractions are collected sequentially and analyzed (e.g., by TLC or GC) to identify those containing the pure product.

Table 3: General Procedure for Flash Column Chromatography Purification

| Step | Description |

|---|---|

| Stationary Phase | Silica gel (e.g., 230-400 mesh) uct.ac.za |

| Eluent Selection | Hexanes/Ethyl Acetate mixture, optimized by TLC mit.edu |

| Column Packing | Slurry or dry packing of silica gel in the column rochester.eduorgsyn.org |

| Sample Loading | Concentrated sample loaded directly or pre-adsorbed onto silica gel uct.ac.zaorgsyn.org |

| Elution | Solvent is passed through the column under positive pressure uct.ac.za |

| Fraction Collection | Eluent is collected in fractions |

| Analysis | Fractions are analyzed by TLC or GC to identify pure product mit.edu |

X-ray Crystallography for Solid-State Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. growingscience.com This technique involves irradiating a single crystal of the substance with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms, as well as bond lengths and angles. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Hexanes |

Theoretical and Computational Studies on Ethyl 2 Bromocyclobutane 1 Carboxylate

Conformational Analysis of the Strained Cyclobutane (B1203170) Ring System

The cyclobutane ring is characterized by significant ring strain, which arises from both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). masterorganicchemistry.comlibretexts.org To alleviate some of this torsional strain, the cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation. masterorganicchemistry.comsmu.edu In this puckered state, one of the carbon atoms is out of the plane of the other three. This puckering is a dynamic equilibrium, with the ring rapidly flipping between equivalent puckered conformations. masterorganicchemistry.com

For substituted cyclobutanes like ethyl 2-bromocyclobutane-1-carboxylate, the substituents influence the conformational preference. The bulky ethyl carboxylate and bromo groups will preferentially occupy positions that minimize steric hindrance. Computational studies on similar substituted cyclobutanes reveal that substituents generally favor the equatorial position in the puckered ring to reduce steric clashes with the rest of the ring atoms. researchgate.net

The puckering angle, defined as the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes, is a key parameter. While unsubstituted cyclobutane has a puckering angle of around 29-35°, the presence of substituents can alter this value. The cis/trans isomerism of the bromo and ethyl carboxylate groups will lead to distinct potential energy surfaces. The trans isomer, for instance, would likely have a more stable conformation with both large groups in pseudo-equatorial positions, whereas the cis isomer would force one group into a less favorable pseudo-axial orientation, leading to higher conformational energy.

Table 6.1: Comparison of Conformational Parameters in Cyclobutane Systems

| Parameter | Unsubstituted Cyclobutane | Substituted Cyclobutane (General) | Predicted for this compound |

|---|---|---|---|

| Ring Conformation | Puckered (Butterfly) | Puckered | Puckered |

| Puckering Angle (θ) | ~29-35° | Varies with substituent size and position | Expected to be in the range of 25-40° |

| Barrier to Inversion | ~1.5 kcal/mol | Influenced by substituent interactions | Higher than unsubstituted due to steric hindrance |

| Preferred Substituent Position | N/A | Equatorial | Equatorial for both Br and COOEt in the most stable trans isomer |

Electronic Structure Calculations and Prediction of Reactivity

Electronic structure calculations, typically using Density Functional Theory (DFT), provide fundamental insights into the distribution of electrons within a molecule and help predict its reactivity. researchgate.netresearchgate.net In this compound, the presence of highly electronegative oxygen and bromine atoms significantly polarizes the molecule.

Natural Bond Orbital (NBO) analysis can reveal charge distribution and hyperconjugative interactions. researchgate.netresearchgate.net The analysis would show a significant partial positive charge (δ+) on the carbonyl carbon (C=O) and the carbon attached to the bromine (C-Br), making them susceptible to nucleophilic attack. Conversely, the oxygen and bromine atoms would bear partial negative charges (δ-).

Frontier Molecular Orbital (FMO) theory is used to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions.

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons. In this compound, the HOMO is likely to have significant contributions from the lone pairs of the bromine and ester oxygen atoms.

LUMO: The LUMO's energy and location indicate the molecule's ability to accept electrons. The LUMO is expected to be localized primarily around the antibonding σ* orbital of the C-Br bond and the π* orbital of the C=O group, identifying these as the primary electrophilic sites.

The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (red) and electron-poor (blue) regions, confirming the electrophilic and nucleophilic sites. researchgate.net

Table 6.2: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value/Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Low to moderate | Moderate nucleophilicity, centered on Br and O atoms |

| LUMO Energy | Low | High electrophilicity at C-Br and C=O carbons |

| HOMO-LUMO Gap (ΔE) | Relatively small | Indicates moderate to high reactivity |

| Dipole Moment | Significant | A polar molecule, soluble in polar solvents |

| MEP Minimum | Located on carbonyl oxygen and bromine | Nucleophilic sites |

| MEP Maximum | Located on C-Br and C=O carbons | Electrophilic sites for nucleophilic attack |

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling can elucidate the step-by-step mechanisms of chemical reactions, including the structures of transition states and the associated energy barriers. For this compound, a common reaction would be a nucleophilic substitution (SN2) at the carbon bearing the bromine atom.

A computational study of this reaction would involve mapping the potential energy surface as a nucleophile (e.g., OH⁻) approaches the C-Br bond. The calculations would identify the transition state (TS) geometry, where the nucleophile is partially bonded to the carbon and the C-Br bond is partially broken. The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate.

The strained cyclobutane ring plays a crucial role. Ring strain is often partially released in the transition state of SN2 reactions on cyclobutyl systems, which can accelerate the reaction rate compared to analogous acyclic systems. The reaction profile would show the relative energies of the reactants, transition state, and products. For an SN2 reaction, this typically involves an inversion of stereochemistry at the reaction center.

Another plausible reaction is the hydrolysis of the ester group, which can proceed through different mechanisms in acidic or basic conditions (e.g., AAC2 or BAC2). mdpi.com Computational modeling can determine the favorability of these pathways by calculating the energy barriers for each step, such as the formation of a tetrahedral intermediate. mdpi.com

Table 6.3: Hypothetical Energy Profile for an SN2 Reaction with OH⁻

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Start | Reactants (Ester + OH⁻) | 0 | Isolated molecules |

| Midpoint | Transition State ([HO···C···Br]⁻) | +20 to +25 (Estimated) | Nucleophile attacks, leaving group begins to depart |

| End | Products (Alcohol + Br⁻) | -10 to -15 (Estimated) | Formation of new C-OH bond, Br⁻ is expelled |

Quantum Chemical Characterization of Bond Strains and Stereoelectronic Effects

Quantum chemical methods allow for a detailed analysis of the factors contributing to the structure and reactivity of this compound, namely bond strain and stereoelectronic effects. wikipedia.org

Bond Strain: The total ring strain energy in cyclobutane is approximately 26 kcal/mol, a combination of angle and torsional strain. masterorganicchemistry.com Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and characterize the nature of the chemical bonds. nih.gov For the cyclobutane ring, the C-C bonds would exhibit "bent bond" character, where the path of maximum electron density between two carbon atoms is arched outwards from the direct internuclear axis. This bending is a hallmark of angle strain. numberanalytics.com The introduction of the sp²-hybridized carbonyl carbon and the bulky bromine substituent can locally alter the bond lengths and angles, potentially increasing or decreasing the strain in specific parts of the ring.

Stereoelectronic Effects: These effects arise from the interaction of electron orbitals that depend on the molecule's geometry. wikipedia.org A key stereoelectronic interaction in this molecule is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (donor) to a nearby empty antibonding orbital (acceptor).

σC-H → σC-Br Interaction:* Electron density from adjacent C-H sigma bonds can delocalize into the low-lying antibonding orbital of the C-Br bond. This interaction is stabilizing and is maximized when the interacting orbitals are anti-periplanar (oriented at 180° to each other). This effect weakens the C-Br bond, making it a better leaving group, and influences the preferred puckered conformation of the ring.

nO → πC=O Interaction:* The lone pairs (n) on the ether oxygen of the ester group can donate into the antibonding pi orbital of the carbonyl group. This is a classic resonance interaction that stabilizes the ester functionality.

Table 6.4: Summary of Strain and Stereoelectronic Effects